

Off-Target Kinase Profile of LY2880070: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	LY2880070
CAS No.:	1375637-35-6
Cat. No.:	B8196068

[Get Quote](#)

For researchers and drug development professionals, understanding the off-target kinase profile of a compound is critical for predicting potential side effects and identifying opportunities for polypharmacology. While a detailed, publicly available off-target kinase profile for the CHK1 inhibitor **LY2880070** is not currently available in the reviewed literature, this guide provides a comparative analysis of other clinical-stage CHK1 inhibitors to offer insights into the expected selectivity and potential off-target effects within this class of molecules.

LY2880070 is recognized as a potent and orally active inhibitor of Checkpoint Kinase 1 (CHK1) with a half-maximal inhibitory concentration (IC₅₀) of less than 1 nM[1][2]. Its primary therapeutic rationale lies in its ability to sensitize cancer cells to DNA-damaging agents[2]. However, as with most kinase inhibitors, absolute specificity is rare. To provide a relevant framework for understanding the potential off-target profile of **LY2880070**, this guide details the off-target profiles of three other well-characterized CHK1 inhibitors: prexasertib (LY2606368), MK-8776, and SRA737.

Comparative Off-Target Kinase Profiles of CHK1 Inhibitors

The following table summarizes the inhibitory activity of prexasertib, MK-8776, and SRA737 against their primary target, CHK1, and key off-target kinases. This data is compiled from published in vitro kinase assays and provides a quantitative basis for comparing their selectivity.

Kinase	Prexasertib (LY2606368)IC50 (nM)	MK-8776IC50 (nM)	SRA737IC50 (nM)
CHK1	2.5	3	1.4
CHK2	5	>3,000	>3,000
CDK2	-	150	>3,000
RSK1	6	-	362
RSK2	4	-	361
ERK8	-	-	130
PKD1	-	-	298

Data compiled from a comparative study of CHK1 inhibitors.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Key Observations:

- **High Potency against CHK1:** All three inhibitors demonstrate high potency against their intended target, CHK1, with IC50 values in the low nanomolar range.
- **Variable Selectivity against CHK2:** Prexasertib (LY2606368) shows significant inhibitory activity against CHK2, while MK-8776 and SRA737 are highly selective for CHK1 over CHK2[\[3\]](#)[\[4\]](#)[\[5\]](#). This highlights a key differentiating feature among CHK1 inhibitors.
- **CDK2 Inhibition as a Potential Off-Target Effect:** MK-8776 exhibits off-target activity against CDK2 at concentrations approximately 50-fold higher than its IC50 for CHK1[\[3\]](#)[\[4\]](#)[\[5\]](#). Inhibition of CDK2 has been linked to distinct cellular effects, including transient protection from growth inhibition at higher concentrations of the inhibitor[\[3\]](#)[\[4\]](#)[\[5\]](#).

- Broader Off-Target Profile of SRA737: While highly selective against CHK2 and CDK1, SRA737 shows inhibitory activity against other kinases such as RSK1, RSK2, ERK8, and PKD1 at higher concentrations[6][7].

Experimental Protocols

The determination of an off-target kinase profile is a crucial step in drug development. Several methodologies are employed to assess the selectivity of kinase inhibitors.

Kinome Scanning (e.g., KINOMEScan™)

A widely used method for comprehensive kinase inhibitor profiling is competitive binding assays, such as the KINOMEScan™ platform. This in vitro assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of purified, recombinant kinases[8].

Brief Protocol:

- A test compound is incubated with a specific kinase and a proprietary, immobilized ligand that binds to the active site of the kinase.
- The amount of kinase bound to the immobilized ligand is quantified in the presence and absence of the test compound.
- The results are typically expressed as a percentage of control, indicating the degree of displacement by the test compound. A lower percentage of control signifies stronger binding of the compound to the kinase.
- This process is repeated for a large panel of kinases (often over 400) to generate a comprehensive selectivity profile.

In Situ Kinase Profiling (e.g., KiNativ™)

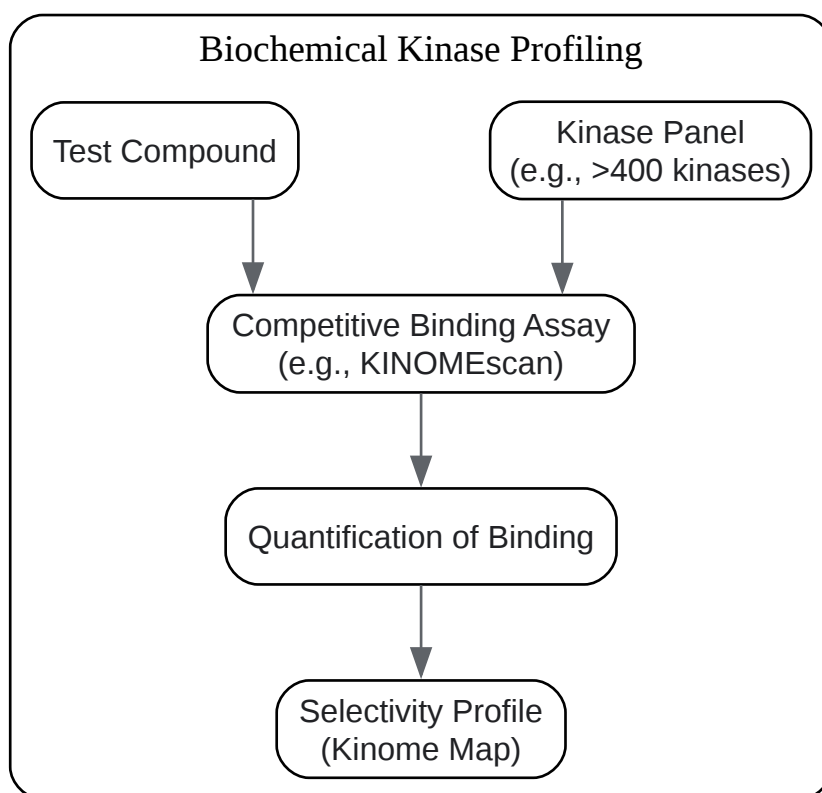
To understand kinase inhibitor engagement within a more physiologically relevant context, in situ profiling methods are employed. These techniques assess the binding of an inhibitor to kinases within a cellular lysate or even in live cells, which accounts for factors like cellular ATP concentrations that can influence inhibitor potency.

Brief Protocol (KiNativ™):

- Live cells or cell lysates are incubated with the test inhibitor at various concentrations.
- A biotinylated, irreversible ATP probe is then added. This probe covalently labels the ATP binding site of active kinases.
- The inhibitor competes with the probe for binding to the kinases.
- After labeling, the proteome is digested, and the biotinylated peptides (from the labeled kinases) are enriched.
- Quantitative mass spectrometry is used to identify and quantify the labeled peptides, providing a measure of inhibitor occupancy for a large number of kinases simultaneously[9].

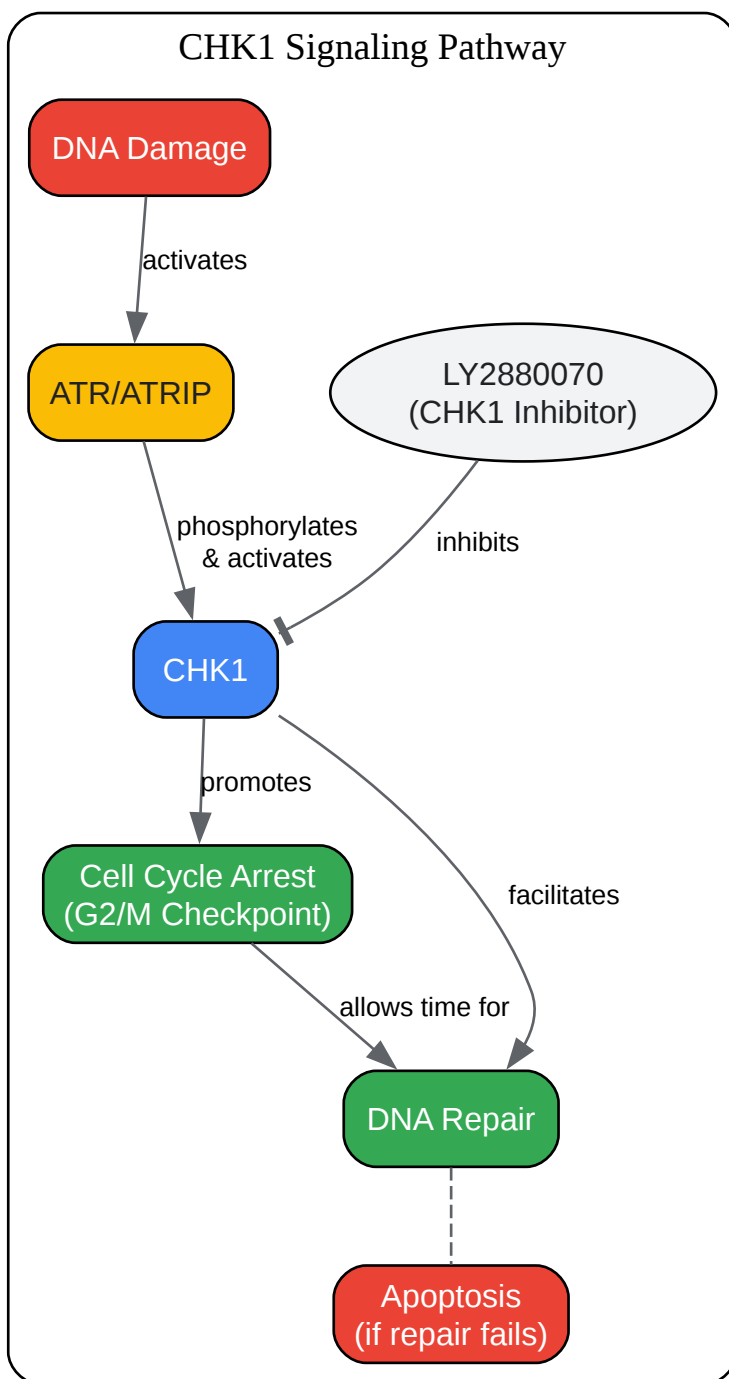
Visualizing Experimental Workflows and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical kinase profiling workflow, the CHK1 signaling pathway, and a comparison of inhibitor selectivity.



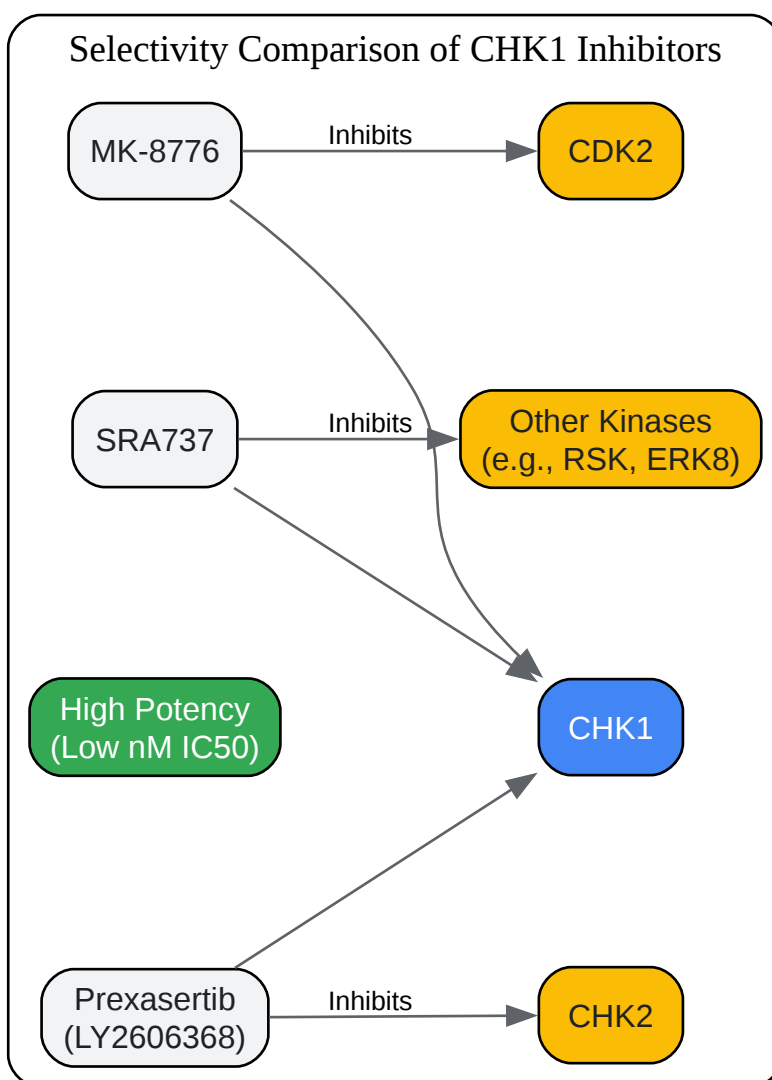
[Click to download full resolution via product page](#)

Caption: Workflow for biochemical off-target kinase profiling.



[Click to download full resolution via product page](#)

Caption: Simplified CHK1 signaling pathway in response to DNA damage.



[Click to download full resolution via product page](#)

Caption: Comparative selectivity of prominent CHK1 inhibitors.

In conclusion, while the specific off-target kinase profile of **LY2880070** remains to be fully disclosed in the public domain, a comparative analysis of its class counterparts provides a valuable predictive framework. Researchers developing or utilizing CHK1 inhibitors should anticipate potential off-target effects on other kinases, particularly CHK2 and CDKs, and employ comprehensive profiling strategies to fully characterize their compound of interest. This proactive approach is essential for a thorough understanding of the inhibitor's biological activity and for the successful translation of preclinical findings to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [selleckchem.com](https://www.selleckchem.com/) [[selleckchem.com](https://www.selleckchem.com/)]
- 7. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
- 8. KINOMEScan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Off-Target Kinase Profile of LY2880070: A Comparative Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8196068/docs#off-target-kinase-profile-of-ly2880070-a-comparative-guide-for-researchers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)